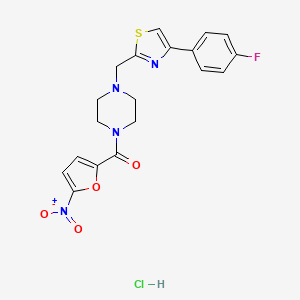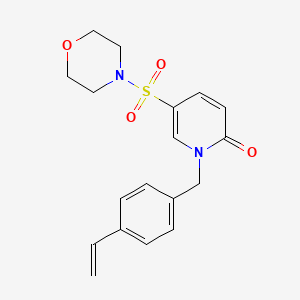
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine (FSCP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of applications. FSCP is a pyridine derivative that has shown promising results in scientific research studies.
Mechanism of Action
The exact mechanism of action of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate the immune response. This compound has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is its versatility. It has been shown to have a range of applications in scientific research studies. This compound is also relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
Future Directions
There are several future directions for the study of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound. Further studies are also needed to determine the safety and potential side effects of this compound. Overall, this compound has shown great promise in scientific research studies and is a compound that is likely to continue to be studied in the future.
Synthesis Methods
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine can be synthesized using a multi-step process that involves the reaction of 3-hydroxypyridine-2-carboxylic acid with oxalyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate compound is then reacted with oxane-2-carbonyl chloride and potassium fluoride to form this compound.
Scientific Research Applications
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O5S/c12-20(16,17)19-9-5-8(6-13-7-9)14-11(15)10-3-1-2-4-18-10/h5-7,10H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUUHUXFWHWAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)

![N-(2-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2623782.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2623783.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2623785.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623791.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)

